2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester
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Overview
Description
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09977361 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis form a crucial part of the scientific research applications of phenolic compounds similar to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have focused on the synthesis of various phenolic compounds, including those with dihydroxybenzoic acid derivatives, through methods like condensation, esterification, and annulation. These processes are instrumental in producing esters of substituted monobasic acids and hydroxy esters, which are valuable for their potential applications in materials science and medicinal chemistry. For instance, the synthesis of 2,4- and 2,5-dihydroxybenzamides from their corresponding methyl esters has been analyzed through FT-IR and NMR spectroscopies, highlighting the spectral characteristics and structural similarities to salicylic acid derivatives (M. Jadrijević-Mladar Takač & Dražen Vikić Topić, 2004) [https://consensus.app/papers/ftir-spectroscopic-studies-salicylic-derivatives-takač/ff4cccb4f4b35f7aa4caa0d64ce2d0ea/?utm_source=chatgpt].
Antimicrobial Applications
Phenolic compounds derived from Anabasis aphylla have shown antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and yeast. This research underscores the potential of phenolic compounds, similar in structure to this compound, as natural antimicrobial agents. These findings could lead to the development of new treatments for plant and animal diseases (H. Du et al., 2009) [https://consensus.app/papers/antimicrobial-phenolic-compounds-anabasis-aphylla-du/8eaaecaa67635e28b170a62021e1341f/?utm_source=chatgpt].
Inhibition of Carbonic Anhydrase Isoforms
Research into the inhibition of mammalian carbonic anhydrase isoforms by phenolic acid alkyl esters reveals another scientific application of compounds similar to this compound. Such studies have identified compounds with inhibitory activity in the submicromolar range, suggesting their utility in exploring new therapeutic approaches to diseases where carbonic anhydrase isoforms play a role (F. Carta et al., 2013) [https://consensus.app/papers/monodihydroxybenzoic-acid-esters-phenol-pyridinium-carta/126412f1b9f35aab9b149e18e96cb4bd/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Similar phenolic compounds have been known to interact with various cellular targets, including enzymes, receptors, and transport proteins .
Mode of Action
It’s known that phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body . They can also interact with cellular targets to modulate their function .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds with higher lipophilicity have been shown to have better passive cellular uptake .
Result of Action
Phenolic compounds are known for their antioxidant properties, and they can protect cells from oxidative stress . They can also modulate the function of various cellular targets, potentially influencing cell proliferation, inflammation, and other cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the stability and activity of similar phenolic compounds .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16(20)15-11(8-13(18)9-14(15)19)5-2-10-3-6-12(17)7-4-10/h3-4,6-9,17-19H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIKLQBEQDHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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